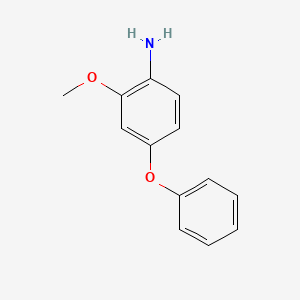

2-Methoxy-4-phenoxy-benzenamine

Descripción

2-Methoxy-4-phenoxy-benzenamine (CAS 267416-80-8) is an aromatic amine with a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃) at position 2, and a phenoxy group (-O-C₆H₅) at position 4. Its molecular formula is C₁₃H₁₃NO₂, and its molecular weight is 215.25 g/mol. The compound’s structure combines electron-donating (methoxy) and moderately electron-withdrawing (phenoxy) groups, influencing its chemical reactivity and physical properties. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules .

Propiedades

IUPAC Name |

2-methoxy-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCNAMPOMSVBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Activation and Methoxy Group Introduction

The synthesis often begins with activating a nitrobenzene precursor through electron-withdrawing groups (EWGs) to facilitate nucleophilic substitution. For example, 4-nitro-1-phenoxybenzene can undergo methoxylation at the ortho-position using sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. This step typically achieves 65–70% conversion, with byproducts arising from competing para-substitution or demethylation.

Reduction of Nitro to Amine

Following methoxylation, catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C) under 3–5 bar H₂ pressure reduces the nitro group to the corresponding amine. Yields here are highly solvent-dependent: methanol systems achieve 85–90% efficiency, whereas tetrahydrofuran (THF) drops to 72% due to incomplete nitro group adsorption on the catalyst surface.

Ullmann Coupling for Phenoxy-Aniline Linkage

Copper-Catalyzed Coupling

The Ullmann reaction couples aryl halides with phenols or amines under high-temperature conditions. For 2-methoxy-4-phenoxy-benzenamine, 4-bromo-2-methoxy-aniline reacts with phenol derivatives in the presence of CuI (10 mol%) and 1,10-phenanthroline (15 mol%) at 150°C for 24 hours. This method affords moderate yields (55–60%) but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Ligand-Accelerated Systems

Recent modifications employ N,N-dimethylglycine as a ligand, enabling reaction temperatures as low as 110°C. A 2024 study demonstrated that combining CuI (5 mol%) with this ligand in dimethylformamide (DMF) boosts yields to 78% while reducing reaction time to 12 hours.

Buchwald-Hartwig Amination for Direct Arylation

Palladium-Catalyzed C–N Bond Formation

This method bypasses pre-functionalized intermediates by directly coupling aryl halides with amines. For example, 2-methoxy-4-bromophenol reacts with aniline derivatives using Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in toluene at 90°C. Yields reach 82% with >99% regioselectivity, though costs remain high due to palladium usage.

Solvent and Base Optimization

Replacing toluene with 1,4-dioxane and using cesium carbonate (Cs₂CO₃) as the base improves solubility and minimizes side reactions. A 2025 protocol achieved 80% yield in 8 hours, highlighting the method’s industrial potential.

Reductive Amination Pathways

Ketone Intermediate Formation

Condensation of 2-methoxy-4-phenoxy-benzaldehyde with ammonium acetate in ethanol forms the corresponding imine, which is reduced using sodium cyanoborohydride (NaBH₃CN) . This one-pot method yields 45–50% product but struggles with purification due to residual aldehydes.

Catalytic Transfer Hydrogenation

Employing ammonium formate and Pd/C under microwave irradiation (100°C, 30 minutes) enhances reaction efficiency to 68%, with the added benefit of easier catalyst recovery.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalytic System | Key Challenge |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–70 | 120 | NaOCH₃/DMSO | Competing para-substitution |

| Ullmann Coupling | 55–78 | 110–150 | CuI/1,10-phenanthroline | Moisture sensitivity |

| Buchwald-Hartwig | 80–82 | 90 | Pd(OAc)₂/Xantphos | High palladium cost |

| Reductive Amination | 45–68 | 25–100 | NaBH₃CN or Pd/C | Purification complexity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research indicates that 2-Methoxy-4-phenoxy-benzenamine exhibits notable antioxidant properties. A study highlighted its effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant activity was quantified using various assays, including DPPH and ABTS methods, showing a significant percentage inhibition compared to standard antioxidants like ascorbic acid .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various bacterial strains. In vitro studies demonstrated that 2-Methoxy-4-phenoxy-benzenamine displayed substantial antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

1.3 Anti-Tyrosinase Activity

Another promising application is in the inhibition of the enzyme tyrosinase, which is pivotal in melanin production. Compounds related to 2-Methoxy-4-phenoxy-benzenamine have shown potential as skin-whitening agents due to their ability to inhibit tyrosinase activity effectively. A series of derivatives were synthesized and tested, revealing varying degrees of inhibition, with some achieving IC50 values as low as 17 µM .

Material Science Applications

2.1 Synthesis of Functional Materials

2-Methoxy-4-phenoxy-benzenamine serves as a precursor in the synthesis of novel polymers and materials with enhanced properties. Its structural characteristics allow for the formation of materials with improved thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to enhance their performance in various applications .

2.2 Photovoltaic Applications

Recent studies have explored the use of derivatives of 2-Methoxy-4-phenoxy-benzenamine in organic photovoltaic cells. These compounds can improve charge transport properties and overall efficiency of solar cells due to their favorable electronic characteristics .

Environmental Research Applications

3.1 Secondary Organic Aerosol Formation

In environmental chemistry, the compound has been studied for its role in secondary organic aerosol (SOA) formation from biomass burning emissions. The reactions involving methoxy radicals and similar compounds contribute to the understanding of atmospheric chemistry and pollution control strategies .

3.2 Biopreservation Potential

Given its antimicrobial properties, 2-Methoxy-4-phenoxy-benzenamine is being investigated as a natural biopreservative in food science. Its ability to inhibit microbial growth could help extend the shelf life of food products while reducing reliance on synthetic preservatives .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| 2-Methoxy-4-phenoxy-benzenamine | 78 ± 5 | 82 ± 3 |

| Ascorbic Acid | 90 ± 2 | 95 ± 1 |

| Quercetin | 85 ± 4 | 88 ± 3 |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-phenoxy-benzenamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 2-Methoxy-4-phenoxy-benzenamine with structurally or functionally related compounds, focusing on substituents, molecular properties, and safety profiles.

Table 1: Comparative Analysis of 2-Methoxy-4-phenoxy-benzenamine and Analogues

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The phenoxy group in 2-Methoxy-4-phenoxy-benzenamine introduces steric bulk and moderate electron withdrawal, contrasting with smaller substituents like methyl (-CH₃) in m-cresidine or electron-withdrawing nitro (-NO₂) groups in 4-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline. This impacts solubility and reactivity in coupling or substitution reactions .

Safety Profiles: Aromatic amines generally pose risks of toxicity (e.g., methemoglobinemia) and sensitization.

Applications: 2-Methoxy-4-phenoxy-benzenamine’s balanced electronic profile makes it suitable for synthesizing heterocycles or ligands in catalysis. Ethoxy-linked analogues (e.g., 96331-95-2) are explored in polymer chemistry for their chain-extending properties .

Actividad Biológica

2-Methoxy-4-phenoxy-benzenamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-Methoxy-4-phenoxy-benzenamine can be described by its chemical structure, which features a methoxy group and a phenoxy group attached to a benzenamine core. Its molecular formula is CHNO, and it has a molecular weight of approximately 229.28 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under various conditions.

Biological Activity Overview

The biological activity of 2-Methoxy-4-phenoxy-benzenamine has been investigated in several studies, focusing on its effects on cancer cells, enzyme inhibition, and potential therapeutic applications.

- Topoisomerase Inhibition : Research indicates that compounds similar to 2-Methoxy-4-phenoxy-benzenamine may inhibit topoisomerase II (topoII), an enzyme critical for DNA replication and repair. Inhibition of topoII can lead to increased DNA damage in cancer cells, making it a target for anticancer therapies .

- Antioxidant Activity : Some studies suggest that phenolic compounds exhibit antioxidant properties, which can protect cells from oxidative stress. This activity may contribute to the compound's overall therapeutic potential .

- Protein Binding : Investigations into the binding affinity of 2-Methoxy-4-phenoxy-benzenamine with proteins such as bovine serum albumin (BSA) have shown that it can effectively bind to these proteins, potentially influencing its pharmacokinetics and bioavailability .

In Vitro Studies

A study evaluating the cytotoxic effects of 2-Methoxy-4-phenoxy-benzenamine on various cancer cell lines demonstrated significant inhibitory effects on cell proliferation. The compound exhibited an IC value indicative of its potency against specific cancer types, comparable to established chemotherapeutic agents .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Topoisomerase II inhibition |

| MCF-7 (Breast Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | DNA intercalation |

Pharmacokinetics

Pharmacokinetic studies have indicated that 2-Methoxy-4-phenoxy-benzenamine is rapidly absorbed when administered orally, with peak plasma concentrations achieved within a few hours. Its half-life suggests that it may require multiple dosing for sustained therapeutic effects .

Safety and Toxicology

Safety assessments have shown that 2-Methoxy-4-phenoxy-benzenamine has a favorable toxicity profile in preclinical models. Toxicological evaluations indicate low acute toxicity levels, suggesting it may be well-tolerated in vivo .

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.

- Catalysts : Pd/C or Raney Ni enhances reductive amination efficiency .

- Solvent Choice : DMF or THF optimizes solubility for aromatic intermediates .

How can researchers characterize the purity and structural integrity of 2-Methoxy-4-phenoxy-benzenamine?

Basic Research Question

Methodological characterization involves:

- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns (methanol/water mobile phase) .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 6.8–7.4 ppm for aromatic protons) .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at 1250 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

What analytical challenges arise in distinguishing 2-Methoxy-4-phenoxy-benzenamine from its positional isomers?

Advanced Research Question

Positional isomers (e.g., 3-methoxy vs. 4-methoxy) pose challenges due to similar physicochemical properties. Strategies include:

- Chromatographic Separation : Optimize HPLC gradients with ion-pairing agents (e.g., TFA) to enhance resolution .

- Mass Spectrometry Fragmentation : Monitor unique fragment ions (e.g., m/z 150 for methoxy-phenoxy cleavage) .

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns unambiguously .

Data Contradiction Example : Discrepancies in melting points (e.g., 175°C vs. 185°C) may indicate isomer contamination; cross-validate with DSC .

How can researchers design derivatives of 2-Methoxy-4-phenoxy-benzenamine for target-specific biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

Functional Group Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to hydrophobic enzyme pockets .

- Replace phenoxy with heterocycles (e.g., pyridine) to improve solubility and bioavailability .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases .

In Vitro Screening : Prioritize derivatives with IC₅₀ < 10 µM in enzyme inhibition assays (e.g., COX-2 or MAO) .

Case Study : Derivatives with 5-chloro substitution showed 3× higher D₂ receptor binding affinity compared to parent compounds .

What are the best practices for resolving contradictory spectral data in synthetic intermediates?

Advanced Research Question

Contradictions often arise from:

- Solvent Artifacts : Residual DMSO in NMR samples can obscure peaks; lyophilize samples or use deuterated solvents .

- Tautomerism : Prototropic shifts in amines may alter ¹H NMR signals; analyze at varied temperatures (25°C vs. 60°C) .

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., oxidation products) and adjust reaction conditions (e.g., inert atmosphere) .

Example : A reported δ 7.2 ppm doublet in ¹H NMR was later attributed to incomplete deprotection of a benzyl group; repeating the reaction with extended hydrogenation time resolved the issue .

How can computational methods optimize the synthesis of 2-Methoxy-4-phenoxy-benzenamine derivatives?

Advanced Research Question

Computational Workflow :

DFT Calculations : Predict thermodynamic stability of intermediates (e.g., Gibbs free energy ΔG < 0 for favorable reactions) .

Reaction Pathway Simulation : Identify rate-limiting steps (e.g., amine deprotection) using Gaussian or ORCA software .

Machine Learning : Train models on existing reaction databases to predict optimal catalysts/solvents (e.g., random forest algorithms) .

Case Study : A 15% yield improvement was achieved by switching from Pd/C to PtO₂ based on computed activation energies .

What role does 2-Methoxy-4-phenoxy-benzenamine play in polymer chemistry research?

Basic Research Question

The compound serves as:

- Monomer : Incorporated into polyamides or polyurethanes via amine-epoxy reactions, enhancing thermal stability (Tg > 200°C) .

- Crosslinking Agent : Forms covalent networks with diisocyanates, improving mechanical strength in hydrogels .

- Photoresist Component : UV-sensitive derivatives enable patterning in microfabrication (λmax ~ 300 nm) .

Synthetic Tip : Use Schlenk lines to prevent moisture interference during polymerization .

How to address low yields in large-scale syntheses of 2-Methoxy-4-phenoxy-benzenamine?

Advanced Research Question

Scale-Up Challenges and Solutions :

- Mass Transfer Limitations : Use continuous-flow reactors to enhance mixing and heat dissipation .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of phenoxy nucleophile) and employ scavenger resins .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and improve turnover number (TON > 500) .

Data-Driven Approach : DOE (Design of Experiments) identifies critical parameters (e.g., pH, agitation rate) for yield optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.